(Z)-2-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O6S/c1-27-7-6-22-14-9-15(28-2)16(29-3)10-17(14)30-19(22)21-18(24)12-8-11(23(25)26)4-5-13(12)20/h4-5,8-10H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOJLPOKPFTAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Based on the structural similarity to other benzothiazole derivatives, it is plausible that it may interact with thearyl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor that mediates the toxicity of certain environmental contaminants.
Mode of Action
It is suggested that the compound may act as an antagonist of the ahr. Upon ligand binding, AhR dissociates from its cytosolic multiprotein complex, shuttles into the nucleus, dimerizes with ARNT, and binds to xenobiotic-responsive elements (XREs) in the promoter of target genes. This compound may interfere with this process, thereby modulating the transcription of target genes.
Biological Activity
(Z)-2-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various biological activities, including anticancer and anti-inflammatory effects.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzo[d]thiazole moiety, a nitrobenzamide group, and multiple methoxy substituents. The molecular formula is , with a molecular weight of 451.88 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the benzo[d]thiazole core : Cyclization of 2-aminothiophenol with a carbonyl compound under acidic conditions.
- Methoxylation : Introduction of methoxy groups using methanol and sulfuric acid.
- Chlorination and nitro substitution : Specific reagents are used to introduce the chloro and nitro groups at the appropriate positions.
Biological Mechanisms
The biological activity of this compound involves interactions with various molecular targets. The nitrobenzamide group may interact with enzymes involved in redox reactions, while the benzo[d]thiazole moiety could bind to specific receptors or proteins, modulating their activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzothiazoles. For example:
- Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The inhibition was assessed using the MTT assay, which measures cell viability based on mitochondrial activity .
- Apoptosis Induction : At concentrations of 1, 2, and 4 μM, related compounds exhibited apoptosis-promoting effects. Flow cytometry confirmed increased apoptosis rates in treated cells compared to controls .
- Cell Cycle Arrest : The compound also caused cell cycle arrest in cancer cells, further contributing to its anticancer properties .
Anti-inflammatory Activity
In addition to anticancer effects, this compound has demonstrated anti-inflammatory properties:
- Cytokine Modulation : Studies indicated that treatment with related benzothiazole derivatives reduced levels of inflammatory cytokines IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7), suggesting a potential mechanism for reducing inflammation .
Case Studies
- Benzothiazole Derivatives : A study synthesized various benzothiazole derivatives, including this compound. The results indicated significant inhibition of cancer cell proliferation and inflammatory responses compared to untreated controls .
- Mechanistic Insights : Another investigation focused on the signaling pathways affected by these compounds. It was found that they inhibited both AKT and ERK signaling pathways in cancer cells, highlighting their dual role in targeting tumor survival mechanisms and inflammatory processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs include benzamide-thiazole/thiadiazole hybrids, which share core heterocyclic systems but differ in substituents and functional groups. Key comparisons are outlined below:
Key Differences :
- The target’s methoxyethyl group may require protective group strategies during synthesis, unlike simpler alkyl/acetyl substituents in analogs .
Physicochemical Properties
- Melting Points :
- Solubility :
Spectroscopic Features
- IR Spectroscopy :
- ¹H-NMR :
Q & A
Q. Basic
- IR spectroscopy identifies functional groups (e.g., C=O at ~1670 cm⁻¹, nitro groups at ~1500 cm⁻¹) .
- ¹H/¹³C NMR distinguishes Z/E isomers via chemical shift differences in imine protons (δ 7.2–8.9 ppm) .
- X-ray crystallography confirms stereochemistry and hydrogen-bonding networks, as demonstrated in co-crystal studies of analogous thiadiazole derivatives .
What strategies optimize low-yield reactions in the synthesis of nitrobenzamide derivatives?
Q. Advanced
- Microwave-assisted synthesis reduces reaction times and improves yields by enhancing reaction kinetics (e.g., 30–40% yield improvements in similar quinoxaline syntheses) .
- Statistical optimization (e.g., Design of Experiments, DoE) identifies critical factors like temperature (70–90°C) and catalyst loading (5–10 mol%) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nitro-group reactivity, while acid scavengers (Et₃N) mitigate side reactions .
How should researchers address contradictions in reported synthetic yields (e.g., 2–5% vs. 97%)?
Advanced
Discrepancies arise from divergent reaction conditions:
- Low-yield protocols (2–5%) often involve unprotected intermediates prone to hydrolysis .
- High-yield methods (≥97%) use concentrated H₂SO₄ for cyclization, stabilizing intermediates via protonation .
Resolution : Conduct kinetic studies (e.g., in-situ FTIR) to monitor intermediate stability and optimize quenching protocols .
What computational tools predict the compound’s tautomeric behavior and reactivity?
Q. Advanced
- DFT calculations (B3LYP/6-31G*) model tautomeric equilibria (e.g., thione-thiol shifts in benzothiazoles) .
- Molecular docking assesses binding affinities to biological targets (e.g., kinase inhibitors), guided by nitro-group electrostatic potentials .
- MD simulations evaluate solvent effects on conformational stability .
What safety protocols are essential for handling nitro and chloro-substituted intermediates?
Q. Basic
- PPE : Nitrile gloves, fume hoods, and explosion-proof equipment (due to nitro group instability) .
- First aid : Immediate decontamination with water for skin/eye contact; activated charcoal for ingestion .
- Waste disposal : Neutralize acidic byproducts (e.g., H₂SO₄) with NaHCO₃ before disposal .
How do structural modifications (e.g., methoxyethyl vs. methyl groups) impact bioactivity?
Q. Advanced
- Methoxyethyl side chains enhance solubility and membrane permeability compared to methyl groups, as shown in thiazole-based kinase inhibitors .
- Nitro group positioning (para vs. meta) alters redox potentials, influencing pro-drug activation in hypoxic tumor models .
- Comparative SAR studies of analogs (e.g., 5-nitro vs. 5-cyano derivatives) reveal trade-offs between potency and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
